

A Technical Guide to (3-aminophenyl)methanol

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Compound of Interest

Compound Name:	3-Aminobenzyl alcohol
Cat. No.:	B048899

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-aminophenyl)methanol, a versatile bifunctional organic compound. It covers nomenclature, chemical and physical properties, synthesis protocols, key reactions, and its applications, particularly in the field of pharmaceutical development.

Compound Identification and Properties

(3-aminophenyl)methanol, also widely known as **3-aminobenzyl alcohol**, is an aromatic compound containing both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group.^[1] This bifunctionality makes it a highly adaptable reagent and a valuable building block in organic synthesis.^[2]

- IUPAC Name: (3-aminophenyl)methanol^{[3][4][5]}
- Synonyms: **3-Aminobenzyl alcohol**, m-aminobenzyl alcohol, 3-(hydroxymethyl)aniline^{[3][4]}
- CAS Number: 1877-77-6^{[1][2]}
- Molecular Formula: C₇H₉NO^{[4][5]}
- SMILES: NC1=CC=CC(CO)=C1^{[4][5]}
- InChI Key: OJZQOQNSUZLSMV-UHFFFAOYSA-N^[4]

A summary of the key physical and chemical properties of (3-aminophenyl)methanol is presented in the table below.

Property	Value	Source
Molecular Weight	123.15 g/mol	[3]
Appearance	Slightly beige crystalline powder	[6]
Melting Point	92-95 °C	
Boiling Point	290.7 °C at 760 mmHg	
Topological Polar Surface Area	46.3 Å ²	[3]
Purity	Typically ≥97%	[7]

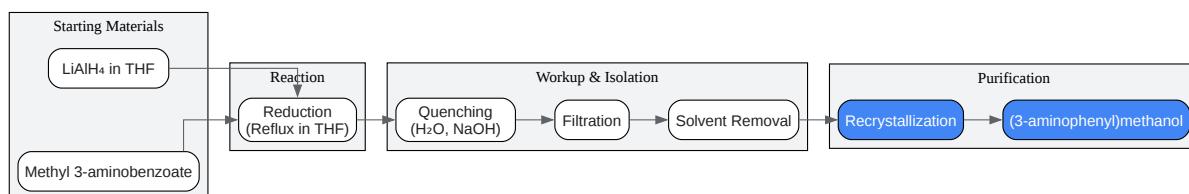
Synthesis of (3-aminophenyl)methanol

(3-aminophenyl)methanol is commonly synthesized via the reduction of 3-aminobenzoic acid or its ester derivatives. A typical laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous ether solvent.

- Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
- Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH_4) while cooling the flask in an ice bath.
- Substrate Addition: A solution of methyl 3-aminobenzoate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH_4 at 0 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).

- Workup: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- Isolation: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield pure (3-aminophenyl)methanol.

The following diagram illustrates the key steps in the synthesis of (3-aminophenyl)methanol from a 3-aminobenzoic acid ester.



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Caption: Workflow for the synthesis of (3-aminophenyl)methanol.

Applications in Drug Development and Research

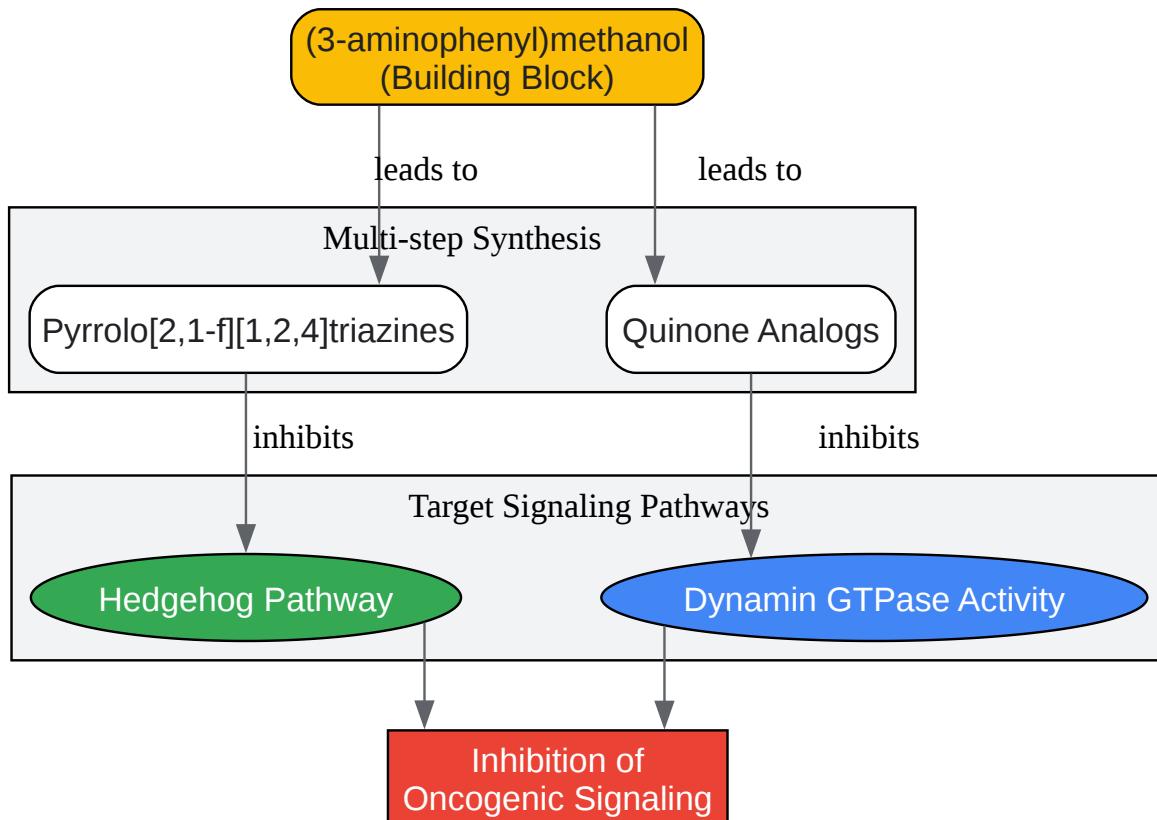
The bifunctional nature of (3-aminophenyl)methanol makes it a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).^[2]

(3-aminophenyl)methanol serves as a key building block for various therapeutic agents. Its amine and alcohol groups provide reactive sites for constructing more complex molecular scaffolds.^{[1][2]} Aromatic amines are substructures in more than a third of drug candidates, highlighting the importance of precursors like this compound.^[8]

This compound is a documented reagent in the synthesis of inhibitors for critical cellular signaling pathways, which are often dysregulated in diseases like cancer.

- Hedgehog Signaling Pathway Inhibitors: It is used in the synthesis of novel pyrrolo[2,1-f][1,2,4]triazines, which act as inhibitors of the Hedgehog signaling pathway, a key target in oncology research.[1][4][6]
- Dynamin GTPase Inhibitors: (3-aminophenyl)methanol is also a reagent for creating quinone analogs that function as potent inhibitors of dynamin GTPase, an enzyme essential for cellular membrane trafficking.[1][4][6]

The diagram below illustrates the role of (3-aminophenyl)methanol as a precursor to inhibitors that target these pathways.



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Caption: Role of (3-aminophenyl)methanol in synthesizing pathway inhibitors.

Spectroscopic and Analytical Data

Characterization of (3-aminophenyl)methanol is typically performed using standard analytical techniques. Key spectral data are summarized below.

Technique	Key Data Points	Source
¹ H NMR	Data available in spectral databases.	[3]
¹³ C NMR	Data available in spectral databases.	
IR	Spectra available, showing characteristic peaks for O-H, N-H, and C-N stretches, and aromatic C-H bends.	[3]
Mass Spec (GC-MS)	Molecular Ion Peak (M ⁺): m/z = 123.	[3]
Crystal Data (X-ray)	Orthorhombic crystal system. Molecules are linked by N—H···O and O—H···N hydrogen bonds.	[9]

Safety and Handling

(3-aminophenyl)methanol requires careful handling in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [7]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
- Personal Protective Equipment (PPE): Recommended PPE includes safety glasses, gloves, and a dust mask (e.g., N95). [7]

- Storage: Store in a cool, dry place, protected from light.

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